2-Hydroxy-3-(tridecylamino)naphthoquinone
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Overview
Description
2-Hydroxy-3-(tridecylamino)naphthoquinone is a synthetic naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure with two carbonyl groups. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecylamino)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with tridecylamine. The reaction is carried out under basic conditions, often using a palladium-catalyzed coupling reaction . The process involves the formation of a carbon-nitrogen bond between the naphthoquinone and the tridecylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(tridecylamino)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which exhibit different biological activities .
Scientific Research Applications
2-Hydroxy-3-(tridecylamino)naphthoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other naphthoquinone derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(tridecylamino)naphthoquinone involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of enzymes such as Na+, K±ATPase, which is crucial for maintaining cellular ion balance . This inhibition disrupts cellular processes, leading to cell death in microbial and cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used as a dye and has antimicrobial activity.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial properties.
Uniqueness
2-Hydroxy-3-(tridecylamino)naphthoquinone is unique due to its long tridecylamine side chain, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This property increases its efficacy in disrupting cellular processes and makes it a potent antimicrobial and anticancer agent .
Properties
CAS No. |
22158-45-8 |
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Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-hydroxy-3-(tridecylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-24-20-21(25)18-15-12-13-16-19(18)22(26)23(20)27/h12-13,15-16,24-25H,2-11,14,17H2,1H3 |
InChI Key |
YNVFXRPOQVZMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
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